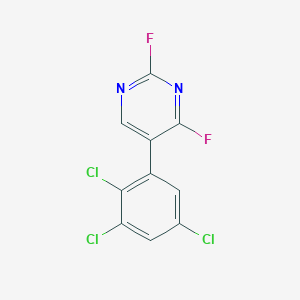
N'-Ethyl-N-nitro-N-nitrosoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Ethyl-N-nitro-N-nitrosoguanidine is a chemical compound with the molecular formula C3H7N5O3. It is known for its mutagenic and carcinogenic properties, making it a significant compound in scientific research, particularly in the fields of genetics and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-Ethyl-N-nitro-N-nitrosoguanidine can be synthesized through the reaction of ethylamine with nitrosyl chloride and nitric acid. The reaction typically involves the following steps:
- Ethylamine is reacted with nitrosyl chloride to form N-ethyl-N-nitrosoguanidine.
- The resulting compound is then treated with nitric acid to introduce the nitro group, forming N’-Ethyl-N-nitro-N-nitrosoguanidine .
Industrial Production Methods
Industrial production of N’-Ethyl-N-nitro-N-nitrosoguanidine follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Ethyl-N-nitro-N-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro and nitroso groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of N’-Ethyl-N-nitro-N-nitrosoguanidine, such as amino derivatives and substituted guanidines .
Wissenschaftliche Forschungsanwendungen
N’-Ethyl-N-nitro-N-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a source of diazomethane.
Biology: The compound is employed in mutagenesis studies to induce mutations in DNA.
Medicine: It is used in cancer research to study the effects of mutagens and carcinogens on cells.
Industry: N’-Ethyl-N-nitro-N-nitrosoguanidine is used in the production of certain pharmaceuticals and as a chemical intermediate
Wirkmechanismus
N’-Ethyl-N-nitro-N-nitrosoguanidine exerts its effects by adding alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA. This alkylation leads to transition mutations between GC and AT base pairs. These mutations can cause genetic changes that are difficult to detect by the DNA mismatch repair system, leading to potential carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-nitro-N-nitrosoguanidine: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl methanesulfonate: Another alkylating agent used in mutagenesis studies.
N-Ethyl-N-nitrosourea: Similar in its mutagenic properties but with different chemical structure.
Uniqueness
N’-Ethyl-N-nitro-N-nitrosoguanidine is unique due to its specific alkylation pattern and its ability to induce mutations without causing significant distortion in the DNA double helix. This makes it a valuable tool in genetic research and cancer studies .
Eigenschaften
CAS-Nummer |
63885-23-4 |
|---|---|
Molekularformel |
C3H7N5O3 |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2-ethyl-1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-2-5-3(4)7(6-9)8(10)11/h2H2,1H3,(H2,4,5) |
InChI-Schlüssel |
OHDJGZUFFIQWCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(N)N(N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)


![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)


![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)


![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)




